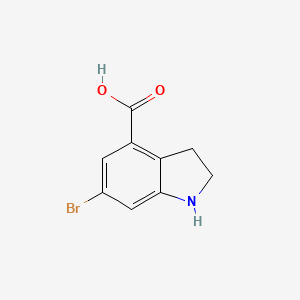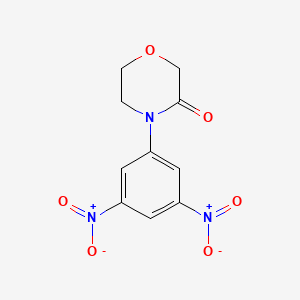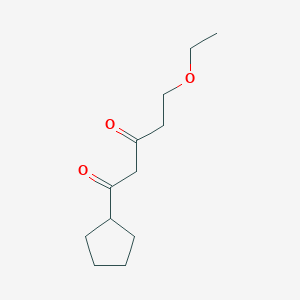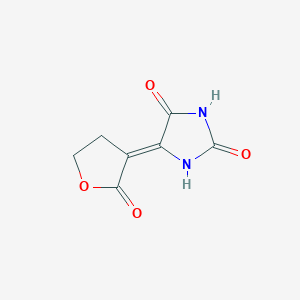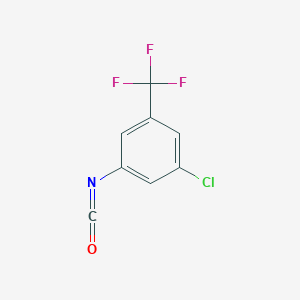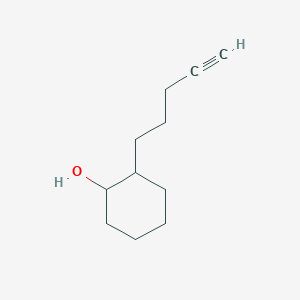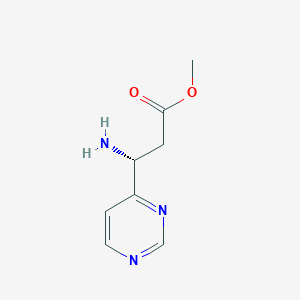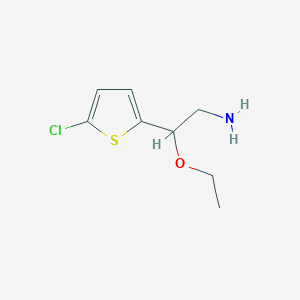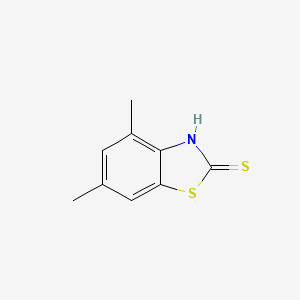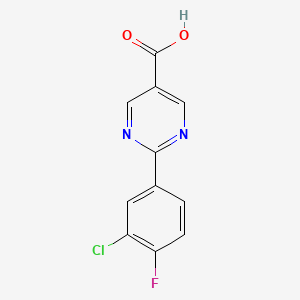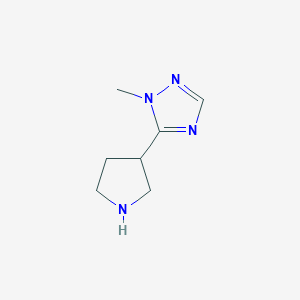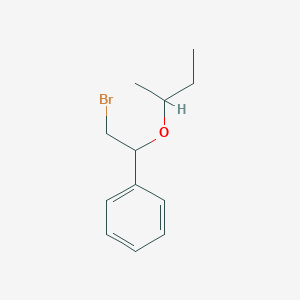![molecular formula C7H11NO2 B13629170 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
2-Azabicyclo[2.2.1]heptane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . Another approach involves the SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework .
Industrial Production Methods: The industrial synthesis of related compounds, such as 5-tert-butyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid, involves multiple steps, including reactions with Boc anhydride, oxidation, Grignard reagents, and reduction with lithium aluminum hydride .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the γ-lactam form of the compound can be converted into bromo esters and hydroxy amides through a series of steps .
Common Reagents and Conditions: Common reagents used in these reactions include benzeneselenenyl bromide, m-chloroperoxybenzoic acid (MCPBA), and various electrophilic reagents . The conditions for these reactions often involve specific catalysts and controlled environments to ensure the desired transformations.
Major Products: The major products formed from these reactions include polyfunctionalized bicyclic systems, epoxides, and diesters .
Scientific Research Applications
2-Azabicyclo[2.2.1]heptane-5-carboxylic acid and its derivatives have significant applications in scientific research. They are used as intermediates in the synthesis of carbocyclic nucleosides, which are important in medicinal chemistry . Additionally, these compounds are studied for their potential biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and inhibition of platelet aggregation .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2-oxa-5-azabicyclo[2.2.1]heptane and longeracemine, which also feature bicyclic structures with nitrogen atoms .
Uniqueness: What sets 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid apart is its specific carboxylic acid functional group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQRETZPWNXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


